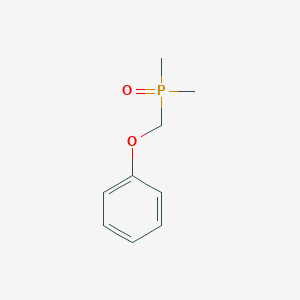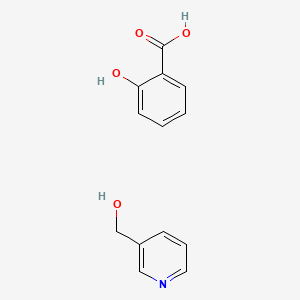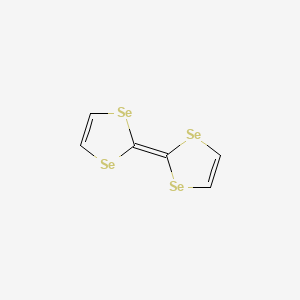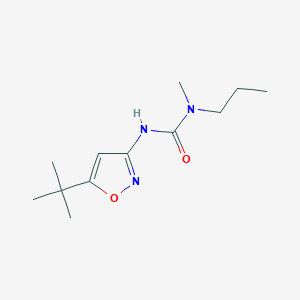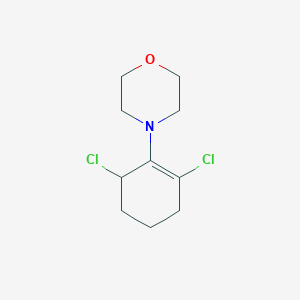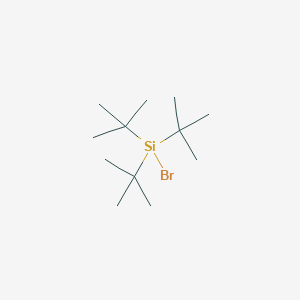
Bromo(tri-tert-butyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(tri-tert-butyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butyl groups and one bromine atom. This compound is of interest due to its unique structural properties and its reactivity, which makes it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo(tri-tert-butyl)silane can be synthesized through the reaction of tri-tert-butylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(C4H9)3SiH+Br2→(C4H9)3SiBr+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to tri-tert-butylsilane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of tri-tert-butylsilane.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo(tri-tert-butyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in coatings, adhesives, and sealants. Its reactivity makes it valuable in the modification of surfaces and the development of new materials.
Wirkmechanismus
The mechanism of action of bromo(tri-tert-butyl)silane involves the reactivity of the silicon-bromine bond. The electron-donating effect of the tert-butyl groups stabilizes the silicon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Tri-tert-butylsilane: Lacks the bromine atom and is less reactive.
Bromo(trimethyl)silane: Contains smaller methyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
Chlorotri-tert-butylsilane: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: Bromo(tri-tert-butyl)silane is unique due to the combination of the bulky tert-butyl groups and the reactive bromine atom. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
56348-25-5 |
|---|---|
Molekularformel |
C12H27BrSi |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
bromo(tritert-butyl)silane |
InChI |
InChI=1S/C12H27BrSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChI-Schlüssel |
RFTYXVFXDBUXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)



